molecular formula C11H8N2O3 B15197399 (6-oxo-1H-pyridazin-3-yl) benzoate CAS No. 2797-52-6

(6-oxo-1H-pyridazin-3-yl) benzoate

Cat. No.: B15197399
CAS No.: 2797-52-6
M. Wt: 216.19 g/mol
InChI Key: UPUADOKDIBPKQY-UHFFFAOYSA-N
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Description

(6-oxo-1H-pyridazin-3-yl) benzoate is a pyridazine derivative featuring a benzoate ester group attached to a pyridazinone ring. This compound is synthesized via alkylation reactions, such as the optimized procedure described in , where intermediate sulfonamide derivatives react with benzyl bromides to yield pyridazine analogs in excellent yields (89–92%) . The compound exhibits notable bioactivity, including anti-inflammatory properties, as demonstrated in carrageenan-induced paw edema assays at 100 mg/kg, comparable to indomethacin . Its structural hybridity—combining a pyridazine core with a benzoate moiety—confers unique physicochemical and biological characteristics, making it relevant for pharmaceutical and agrochemical research.

Properties

CAS No.

2797-52-6

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

(6-oxo-1H-pyridazin-3-yl) benzoate

InChI

InChI=1S/C11H8N2O3/c14-9-6-7-10(13-12-9)16-11(15)8-4-2-1-3-5-8/h1-7H,(H,12,14)

InChI Key

UPUADOKDIBPKQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=NNC(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-1H-pyridazin-3-yl) benzoate typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (6-oxo-1H-pyridazin-3-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzoate group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridazinone derivatives.

Scientific Research Applications

(6-oxo-1H-pyridazin-3-yl) benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (6-oxo-1H-pyridazin-3-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like cyclooxygenase, leading to reduced inflammation and pain . It also interferes with DNA synthesis in microbial cells, exhibiting antimicrobial activity.

Comparison with Similar Compounds

Key Differences :

  • Synthesis : Conventional benzoate esters are synthesized via esterification, whereas this compound requires multi-step alkylation and cyclization .

Comparison with Pyridazine Derivatives

Pyridazine-based compounds, such as 6-oxopyridazinyl benzazoles and 3,6-dioxopyridazinyl benzazoles, share structural motifs with this compound but differ in substituents and bioactivity:

Compound Substituents Synthesis Method Bioactivity Yield/ Efficacy References
This compound Benzoate ester at C3 Alkylation of intermediates Anti-inflammatory (100 mg/kg) 89% yield, comparable to indomethacin
3,6-Dioxopyridazinyl benzazoles Oxo groups at C3 and C6 Cyclic anhydride reactions Anti-inflammatory Moderate activity
BR analogs with C22 benzoate Benzoate at steroidal C22 Multi-step synthesis Rice lamina inclination Similar to brassinolide

Key Insights :

  • Structural Impact : The benzoate ester in this compound enhances lipophilicity and receptor binding compared to dioxo derivatives .
  • Bioactivity: BR analogs with benzoate groups mimic brassinolide activity in plant growth assays, whereas pyridazinyl benzoates target mammalian inflammatory pathways .

Physicochemical Properties

  • pKa and Solubility: Benzoic acid derivatives exhibit varied pKa values (e.g., benzoate: 4.2; salicylate: 3.0), influencing their intracellular uptake and stability . This compound’s pKa is uncharacterized but likely modulated by the electron-withdrawing pyridazinone ring.

Environmental and Microbial Interactions

  • Degradation : Microbial strains like Rhodococcus sp. CS-1 degrade benzoate pathways, suggesting this compound may undergo similar biodegradation .

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